2-cyclopentylidene-6-hydroxy-1-benzofuran-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Cyclopentylidene-6-hydroxy-1-benzofuran-3(2H)-one, also known as 2-cyclopentylidene-6-hydroxybenzofuran-3-one, is a heterocyclic compound that has been widely studied due to its potential applications in organic synthesis, medicinal chemistry and pharmacology. This compound is a derivative of benzofuran, a six-membered heterocycle that occurs naturally in many plants and fungi. It is also found in various synthetic products, such as pharmaceuticals, agrochemicals, and dyes. In
Scientific Research Applications
Cytostatic Mechanism and Antitumor Potential
Cyclopenta[b]benzofuran lignans, related to 2-cyclopentylidene-6-hydroxy-1-benzofuran-3(2H)-one, have shown potent cytostatic inhibition of protein biosynthesis and the capability to delay tumor growth in vitro and in vivo models. These compounds, isolated from Aglaia elliptica, inhibit the growth of human cancer cells and demonstrate a cytostatic mechanism rather than cytotoxic, suggesting potential for clinical or basic utility in cancer treatment (Lee et al., 1998).
Biosynthesis in Penicillium Cyclopium
Studies on Penicillium cyclopium Westling, which produces benzodiazepine alkaloids, have revealed that mixed functional oxygenations, a process involving molecular oxygen, play a role in the biosynthesis of compounds structurally related to this compound. This highlights the compound's relevance in natural product chemistry and enzymology (Nover & Luckner, 1969).
Total Synthesis from Natural Sources
The total synthesis of 2-isopropyliden-2H-benzofuran-3-one, a related compound, from Verbesina luetzelburgii has been achieved. This synthesis process, yielding both racemic and optically active forms, is significant for the study of natural benzofuran derivatives and their potential applications in various fields (Pergomet et al., 2017).
Chemical Properties and Synthesis Methods
Research on the synthesis of chromanes and 4H-chromenes has explored the oxidation of 2H-chromenes, a category to which this compound belongs. This study contributes to the understanding of the chemical properties and synthesis methods of benzofuran derivatives (Ahmad & Silva, 2012).
Properties
IUPAC Name |
2-cyclopentylidene-6-hydroxy-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c14-9-5-6-10-11(7-9)16-13(12(10)15)8-3-1-2-4-8/h5-7,14H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZALBXHZLDCZREA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=C2C(=O)C3=C(O2)C=C(C=C3)O)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.